![molecular formula C23H15F3N4O B2419777 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 866896-43-7](/img/structure/B2419777.png)
4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the triazoloquinazoline core makes this compound particularly interesting for medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with 2-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting intermediate is then subjected to cyclization using a reagent like phosphorus oxychloride (POCl3) to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable tool for synthetic organic chemistry.
Biology: It is investigated for its potential as a biological probe to study enzyme interactions and cellular pathways.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, making it a potent inhibitor in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-benzyl-1-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and binding affinity.
4-benzyl-1-[4-methylphenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity towards specific molecular targets, making it a valuable compound for medicinal chemistry research.
Activité Biologique
The compound 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is part of a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The general synthetic route includes:
- Preparation of the Triazole Ring : The initial step involves the reaction of benzylamine with isothiocyanatobenzene under reflux conditions.
- Formation of Quinazolinone : Subsequent cyclization with hydrazine derivatives leads to the formation of the quinazolinone structure.
- Final Modifications : Substituents are introduced to achieve the desired trifluoromethyl and benzyl groups.
Antihistaminic Activity
Research indicates that compounds similar to this compound exhibit significant H1-antihistaminic activity . In studies conducted on guinea pigs, these compounds demonstrated effective protection against histamine-induced bronchospasm. For instance, a related compound showed a protection percentage of 76%, outperforming the standard chlorpheniramine maleate (71%) while exhibiting lower sedation effects (7% compared to 30%) .
Anticancer Activity
The quinazolinone derivatives have been extensively studied for their anticancer properties . Compounds containing the quinazolinone moiety have shown promising cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). For example, derivatives with specific substitutions on the quinazolinone ring exhibited IC50 values as low as 7.52 μM against HeLa cells . The presence of electron-donating groups has been correlated with enhanced cytotoxicity.
Study 1: H1-Antihistaminic Activity
In a pharmacological investigation involving a series of synthesized triazoloquinazolinones:
- Objective : Evaluate H1-antihistaminic properties.
- Methodology : Guinea pigs were subjected to histamine challenges post-administration of test compounds.
- Findings : The most active compound provided substantial protection against bronchospasm, indicating potential as a new class of antihistamines .
Study 2: Anticancer Efficacy
A study focused on synthesizing quinazolinone-oxadiazole hybrids revealed:
- Objective : Assess cytotoxic activity against cancer cell lines.
- Methodology : MTT assays were performed on MCF-7 and HeLa cells.
- Results : Several hybrids displayed significant cytotoxicity with varying IC50 values, suggesting that structural modifications can enhance anticancer activity .
Data Tables
Propriétés
IUPAC Name |
4-benzyl-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O/c24-23(25,26)17-12-10-16(11-13-17)20-27-28-22-29(14-15-6-2-1-3-7-15)21(31)18-8-4-5-9-19(18)30(20)22/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOQLNHZMKWAIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.